molecular formula C16H19N3O2S B4561095 tert-butyl 2-[(1-naphthylamino)carbonothioyl]hydrazinecarboxylate

tert-butyl 2-[(1-naphthylamino)carbonothioyl]hydrazinecarboxylate

Cat. No.: B4561095
M. Wt: 317.4 g/mol
InChI Key: CEPGQBHEHINMRD-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(1-naphthylamino)carbonothioyl]hydrazinecarboxylate is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.11979803 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids A study by Iminov et al. (2015) outlines a method for acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This process demonstrates the utility of tert-butyl-based intermediates in the development of fluorinated compounds, potentially useful in pharmaceuticals and agrochemicals (Iminov et al., 2015).

Metal-Free Alkoxycarbonylation of Quinoxalin-2(1H)-ones Xie et al. (2019) reported a metal- and base-free protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates, highlighting the role of tert-butyl carbazate as a coupling reagent. This process is significant for synthesizing bioactive quinoxaline derivatives efficiently (Xie et al., 2019).

Enhancing Reductive Cleavage of Aromatic Carboxamides Research by Ragnarsson et al. (2001) explored the synthesis and facilitated reduction of aromatic N-benzyl carboxamides and tert-butyl acylcarbamates. The study demonstrates the mild reductive conditions leading to the cleavage of their C(O)-N bonds, showcasing the application of tert-butyl-based compounds in aromatic transformations (Ragnarsson et al., 2001).

Practical Procedures for N-tert-Butyldimethylsilylhydrazones Furrow and Myers (2004) developed practical chemistry for preparing N-tert-butyldimethylsilylhydrazone derivatives, demonstrating their utility in Wolff-Kishner-type reduction reactions and the synthesis of vinyl halides. This work exemplifies the versatility of tert-butyl-based hydrazones in organic synthesis (Furrow & Myers, 2004).

A Two-Step Synthesis of Hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones Obreza and Urleb (2003) reported a two-step synthesis involving tert-butyl 1-hydrazinecarboxylate for producing hexahydropyrrolo-[1,2-d][1,2,4]triazine-1,4-diones. This method underscores the importance of tert-butyl-based intermediates in synthesizing complex heterocyclic structures (Obreza & Urleb, 2003).

Properties

IUPAC Name

tert-butyl N-(naphthalen-1-ylcarbamothioylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-16(2,3)21-15(20)19-18-14(22)17-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,19,20)(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGQBHEHINMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=S)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-[(1-naphthylamino)carbonothioyl]hydrazinecarboxylate
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tert-butyl 2-[(1-naphthylamino)carbonothioyl]hydrazinecarboxylate

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